molecular formula C14H31NO6P2 B14313739 Tetraethyl cyclohexylimidodiphosphate CAS No. 113842-12-9

Tetraethyl cyclohexylimidodiphosphate

Cat. No.: B14313739
CAS No.: 113842-12-9
M. Wt: 371.35 g/mol
InChI Key: CESXDEATWMWPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraethyl cyclohexylimidodiphosphate is an organophosphorus compound characterized by a central imidodiphosphate core, where two phosphate groups are bridged by an imido (-NH-) group. The cyclohexyl substituent is attached to the imido nitrogen, while ethyl ester groups occupy the terminal phosphate oxygens. This structure confers unique steric and electronic properties, making it relevant in coordination chemistry, catalysis, or pharmaceutical research. Its structural complexity distinguishes it from simpler tetraethyl organophosphates, such as tetraethyl pyrophosphate or bisphosphonates, as discussed below.

Properties

CAS No.

113842-12-9

Molecular Formula

C14H31NO6P2

Molecular Weight

371.35 g/mol

IUPAC Name

N,N-bis(diethoxyphosphoryl)cyclohexanamine

InChI

InChI=1S/C14H31NO6P2/c1-5-18-22(16,19-6-2)15(14-12-10-9-11-13-14)23(17,20-7-3)21-8-4/h14H,5-13H2,1-4H3

InChI Key

CESXDEATWMWPAT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N(C1CCCCC1)P(=O)(OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

  • The synthetic routes for tetraethyl cyclohexylimidodiphosphate are not well-documented. industrial production methods typically involve the reaction of lead tetraethyl (TEL) with cyclohexylamine or its derivatives.
  • Reaction conditions may vary, but the overall process aims to form the desired compound.
  • Chemical Reactions Analysis

    • Tetraethyl cyclohexylimidodiphosphate can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include acids, bases, and other nucleophiles.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

    • Tetraethyl cyclohexylimidodiphosphate has limited documented research applications due to its historical use as a fuel additive.
    • further investigation could explore its potential in medicinal chemistry or as a precursor for other compounds.
  • Mechanism of Action

    • The exact mechanism by which tetraethyl cyclohexylimidodiphosphate exerts its effects remains unclear.
    • It may interact with cellular targets or participate in metabolic pathways.
  • Comparison with Similar Compounds

    Structural and Functional Group Comparisons

    The table below highlights key structural differences between tetraethyl cyclohexylimidodiphosphate and related organophosphorus compounds:

    Compound Core Structure Substituents Key Functional Features
    This compound Imidodiphosphate (P–N–P) Cyclohexyl (N), ethyl (P) High steric bulk; dual phosphate centers
    Hexaethyl tetraphosphate Linear tetraphosphate (P–O–P–O–P) Ethyl (P) Hydrolytically unstable; cholinesterase inhibitor
    Tetraethyl pyrophosphate Pyrophosphate (P–O–P) Ethyl (P) Neurotoxic; used in pesticide research
    Tetraethyl dithiopyrophosphate Pyrophosphate with sulfur Ethyl (P), sulfur (S) Enhanced reactivity; regulated under hazardous material codes
    Diethyl ethylphosphonate Phosphonate (P=O) Ethyl (P, C) Simpler structure; industrial solvent precursor

    Key Observations :

    • The imidodiphosphate core in the target compound provides greater rigidity compared to linear phosphate chains (e.g., hexaethyl tetraphosphate).
    Pharmacological and Toxicological Profiles
    • Hexaethyl Tetraphosphate and Tetraethyl Pyrophosphate : Both act as acetylcholinesterase inhibitors, with tetraethyl pyrophosphate showing higher neurotoxicity in animal studies. Their mechanisms contrast with physostigmine (a carbamate) and neostigmine (a quaternary ammonium compound), which exhibit reversible inhibition .
    • This compound: No direct pharmacological data is available, but its bulkier structure may reduce bioavailability compared to linear analogs.
    Regulatory and Commercial Considerations
    • Tetraethyl Lead and Organophosphonates (): Classified under strict trade codes (e.g., 2931.10.20 for tetraethyl lead). The target compound’s complexity may place it under niche regulatory categories, similar to tributyltin compounds or methylphosphonates .
    • Tetraethyl Dithiopyrophosphate : Listed in hazardous material databases (EnvironmentalChemistry.com ), requiring specific shipping protocols (UNRTDG codes). The target compound’s absence from such lists implies lower acute toxicity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.